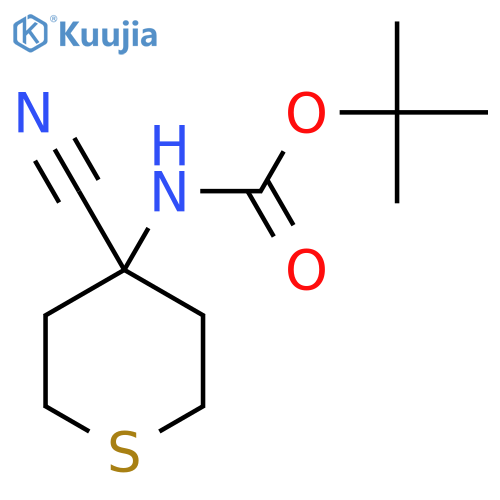

Cas no 1429913-50-7 (tert-butyl N-(4-cyanothian-4-yl)carbamate)

tert-butyl N-(4-cyanothian-4-yl)carbamate 化学的及び物理的性質

名前と識別子

-

- QUPURUSULLBNRH-UHFFFAOYSA-N

- 1429913-50-7

- tert-butyl (4-cyanotetrahydro-2H-thiopyran-4-yl)carbamate

- tert-butyl N-(4-cyanothian-4-yl)carbamate

- EN300-3131414

-

- MDL: MFCD31630553

- インチ: 1S/C11H18N2O2S/c1-10(2,3)15-9(14)13-11(8-12)4-6-16-7-5-11/h4-7H2,1-3H3,(H,13,14)

- InChIKey: QUPURUSULLBNRH-UHFFFAOYSA-N

- ほほえんだ: S1CCC(C#N)(CC1)NC(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 242.10889899g/mol

- どういたいしつりょう: 242.10889899g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 308

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 87.4Ų

tert-butyl N-(4-cyanothian-4-yl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-3131414-1.0g |

tert-butyl N-(4-cyanothian-4-yl)carbamate |

1429913-50-7 | 95.0% | 1.0g |

$628.0 | 2025-03-19 | |

| Enamine | EN300-3131414-2.5g |

tert-butyl N-(4-cyanothian-4-yl)carbamate |

1429913-50-7 | 95.0% | 2.5g |

$1230.0 | 2025-03-19 | |

| Enamine | EN300-3131414-10.0g |

tert-butyl N-(4-cyanothian-4-yl)carbamate |

1429913-50-7 | 95.0% | 10.0g |

$2701.0 | 2025-03-19 | |

| Enamine | EN300-3131414-0.5g |

tert-butyl N-(4-cyanothian-4-yl)carbamate |

1429913-50-7 | 95.0% | 0.5g |

$603.0 | 2025-03-19 | |

| Enamine | EN300-3131414-0.25g |

tert-butyl N-(4-cyanothian-4-yl)carbamate |

1429913-50-7 | 95.0% | 0.25g |

$579.0 | 2025-03-19 | |

| Enamine | EN300-3131414-1g |

tert-butyl N-(4-cyanothian-4-yl)carbamate |

1429913-50-7 | 1g |

$628.0 | 2023-09-05 | ||

| Enamine | EN300-3131414-0.1g |

tert-butyl N-(4-cyanothian-4-yl)carbamate |

1429913-50-7 | 95.0% | 0.1g |

$553.0 | 2025-03-19 | |

| Enamine | EN300-3131414-5.0g |

tert-butyl N-(4-cyanothian-4-yl)carbamate |

1429913-50-7 | 95.0% | 5.0g |

$1821.0 | 2025-03-19 | |

| Enamine | EN300-3131414-0.05g |

tert-butyl N-(4-cyanothian-4-yl)carbamate |

1429913-50-7 | 95.0% | 0.05g |

$528.0 | 2025-03-19 | |

| Enamine | EN300-3131414-5g |

tert-butyl N-(4-cyanothian-4-yl)carbamate |

1429913-50-7 | 5g |

$1821.0 | 2023-09-05 |

tert-butyl N-(4-cyanothian-4-yl)carbamate 関連文献

-

Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469

-

Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

-

Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466

-

Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834

-

Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550

-

Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

-

Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336

tert-butyl N-(4-cyanothian-4-yl)carbamateに関する追加情報

tert-butyl N-(4-cyanothian-4-yl)carbamate (CAS No. 1429913-50-7): A Comprehensive Overview

tert-butyl N-(4-cyanothian-4-yl)carbamate (CAS No. 1429913-50-7) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as tBuOCNTh, is characterized by its unique chemical structure, which includes a tert-butyl carbamate group and a 4-cyanothian-4-yl moiety. The combination of these functional groups endows the molecule with a range of interesting properties that make it a valuable intermediate in the synthesis of various bioactive compounds.

The chemical structure of tert-butyl N-(4-cyanothian-4-yl)carbamate can be represented as follows: C10H15N3O2S. The tert-butyl carbamate group provides stability and protection, making it an ideal candidate for use in multi-step synthetic processes. The 4-cyanothian-4-yl moiety, on the other hand, introduces reactivity and functionality that can be exploited in the design of novel pharmaceutical agents.

In recent years, tert-butyl N-(4-cyanothian-4-yl)carbamate has been extensively studied for its potential applications in drug discovery and development. One of the key areas of interest is its use as a building block in the synthesis of thiazole-based compounds, which have shown promise in various therapeutic areas, including anticancer, antiviral, and anti-inflammatory activities.

A notable study published in the *Journal of Medicinal Chemistry* highlighted the role of tert-butyl N-(4-cyanothian-4-yl)carbamate in the development of novel thiazole derivatives with potent anticancer activity. The researchers demonstrated that compounds derived from this intermediate exhibited significant cytotoxicity against a panel of human cancer cell lines, including those resistant to conventional chemotherapy. The study also revealed that the presence of the tert-butyl carbamate group enhanced the stability and bioavailability of the final products, making them more suitable for clinical evaluation.

Beyond its applications in cancer research, tert-butyl N-(4-cyanothian-4-yl)carbamate has also shown potential in the field of antiviral drug discovery. A recent study published in *Antiviral Research* explored the use of this compound as a precursor for the synthesis of thiazole-based antiviral agents. The researchers found that derivatives synthesized from tert-butyl N-(4-cyanothian-4-yl)carbamate exhibited potent inhibitory activity against several viral strains, including influenza and herpes simplex viruses. The study suggested that the unique chemical structure of this compound could be leveraged to develop more effective antiviral therapies.

In addition to its therapeutic applications, tert-butyl N-(4-cyanothian-4-yl)carbamate has also been investigated for its potential use in materials science and catalysis. A study published in *Chemical Communications* reported the use of this compound as a ligand in palladium-catalyzed reactions, where it demonstrated excellent selectivity and efficiency in cross-coupling reactions. The researchers noted that the tert-butyl carbamate group played a crucial role in stabilizing the palladium complex, leading to improved reaction outcomes.

The synthetic accessibility and versatility of tert-butyl N-(4-cyanothian-4-yl)carbamate have made it a popular choice among chemists working on complex molecule synthesis. Several efficient synthetic routes have been developed to produce this compound on both laboratory and industrial scales. One such method involves the reaction of 4-cyanothiophenol with tert-butyl isocyanate under mild conditions, yielding high yields and purity levels.

In conclusion, tert-butyl N-(4-cyanothian-4-yl)carbamate (CAS No. 1429913-50-7) is a multifaceted compound with a wide range of applications in medicinal chemistry, pharmaceutical research, materials science, and catalysis. Its unique chemical structure and functional groups make it an invaluable intermediate for the synthesis of bioactive compounds with diverse therapeutic potentials. As research continues to advance, it is likely that new and innovative uses for this compound will be discovered, further cementing its importance in the scientific community.

1429913-50-7 (tert-butyl N-(4-cyanothian-4-yl)carbamate) 関連製品

- 76139-65-6(4-Amino-3,5-dimethylpyridine1-oxide)

- 2228141-56-6(1-(2-methoxy-4-methylphenyl)ethane-1,2-diol)

- 1250606-63-3(4-(3,5-dimethylphenyl)butan-2-ol)

- 60870-34-0(2-(2-Furoyl)-N-phenylhydrazinecarbothioamide)

- 1331643-21-0(1,1’-N-Methylenebis(sulphanediylethylene)bis(N’-methyl-2-nitroethene-1,1-diamine-d6)

- 1004644-53-4(2-(4-methyl-1H-pyrazol-1-yl)acetohydrazide)

- 1226454-74-5(2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide)

- 2227747-95-5((3R)-3-(5-chloro-2-nitrophenyl)-3-hydroxypropanoic acid)

- 1182441-22-0({4-(2-Methoxyphenyl)phenylmethyl}(propan-2-yl)amine)

- 1261846-54-1(2-Methoxy-5-(2-(trifluoromethyl)phenyl)pyridine-4-acetic acid)